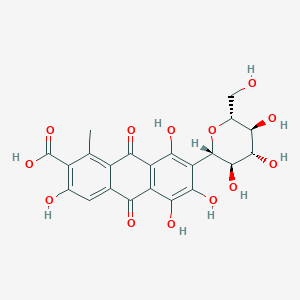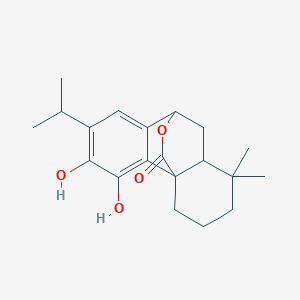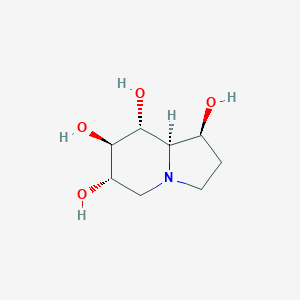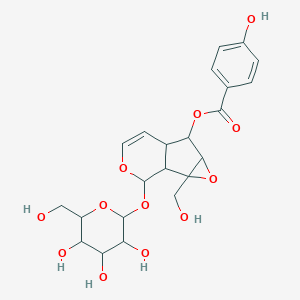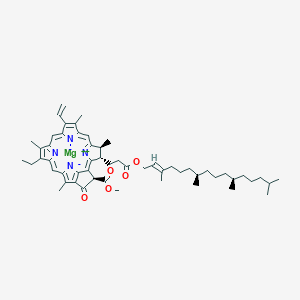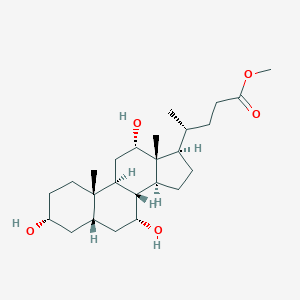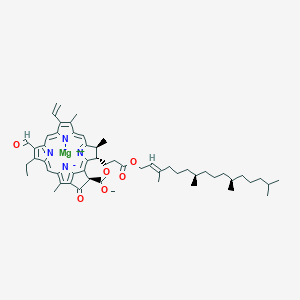
松柏醇
描述
Coniferyl alcohol is an organic compound with the formula HO (CH 3 O)C 6 H 3 CH=CHCH 2 OH . It is a white crystalline alcohol obtained by hydrolysis of coniferin with emulsin or found as an ester in benzoin and is involved in the formation of lignin .
Synthesis Analysis
Coniferyl alcohol is produced from coniferyl aldehyde by the action of dehydrogenase enzymes . A study has identified the combination of Segniliparus rugosus CAR (SrCAR) and Medicago sativa cinnamyl alcohol dehydrogenase (MsCAD2) as the most efficient enzymatic cascade for the two-step reduction of ferulic acid to coniferyl alcohol .Molecular Structure Analysis
The molecular structure of Coniferyl alcohol is HO (CH 3 O)C 6 H 3 CH=CHCH 2 OH . Raman spectra of coniferyl alcohol crystals showed orientation dependence, which helped in band assignment .Chemical Reactions Analysis
Evaporation of coniferyl alcohol starts around 200–250 °C, and competes with secondary pyrolysis reactions, such as polymerization and side-chain conversion reactions .Physical And Chemical Properties Analysis
Coniferyl alcohol is a colourless or white solid . It is one of the monolignols, produced via the phenylpropanoid biochemical pathway .科学研究应用
木质化过程
松柏醇在植物的木质化过程中起着至关重要的作用。它是过氧化物酶介导的木质化的主要底物,对于细胞壁的强化和植物的刚性至关重要。松柏醇促进活性过氧化物酶转化为木质素,并防止形成无活性的中间体。这种转化对于细胞壁过氧化物酶活性是必需的,最终导致植物中木质素的形成 (Mäder & Füssl,1982 年).
生物转化和生物合成
松柏醇参与生物转化过程,作为木质素生物合成的前体。在大肠杆菌中提高丁香酚向松柏醇的生物转化率的努力已显示出巨大的工业应用潜力。此类研究的重点是提高产量、生物转化率和生产率 (周等人,2021 年).
植物细胞中的生长和毒性
高浓度的松柏醇会阻碍烟草细胞和本氏烟草幼苗的生长。它被植物细胞代谢成各种化合物,包括阿魏酸和松柏苷。此类研究突出了松柏醇对植物生长和发育的潜在毒性作用 (Väisänen 等人,2015 年).
大气稳定性和降解
已研究了松柏醇的大气稳定性及其降解动力学与木材燃烧排放的关系。它被 OH 自由基有效降解,其大气寿命主要受这些自由基控制 (刘等人,2020 年).
在木质素化学中的应用
松柏醇在木质素化学中作为模型化合物,提供了对木质素形成和降解的结构和化学方面的见解。它还用于合成各种生物活性产品,并作为抗氧化剂的前体 (Amer 等人,2019 年).
合成和分析研究
已经开发出制备松柏醇和异松柏醇的简化方法,使研究人员更容易获得。这些方法专注于区域选择性还原,使这些单木脂醇易于用于各种研究应用 (Kim 和 Ralph,1996 年).
作用机制
Target of Action
Coniferyl alcohol, an organic compound produced via the phenylpropanoid biochemical pathway , primarily targets dehydrogenase enzymes . These enzymes play a crucial role in the conversion of coniferyl aldehyde to coniferyl alcohol . Additionally, it has been found to interact with Coniferyl Alcohol Acyltransferase (CFAT) , a member of the BAHD acyltransferase family .
Mode of Action
The interaction of coniferyl alcohol with its targets results in significant biochemical changes. For instance, the dehydrogenase enzymes catalyze the conversion of coniferyl aldehyde to coniferyl alcohol . In the presence of CFAT, coniferyl alcohol can be acetylated to form coniferyl acetate . This acetylation is a key step in the biosynthesis of various types of lignans .
Biochemical Pathways
Coniferyl alcohol is involved in the phenylpropanoid biochemical pathway . It is an intermediate in the biosynthesis of eugenol, stilbenoids, and coumarin . When copolymerized with related aromatic compounds, coniferyl alcohol forms lignin or lignans . The conversion of coniferyl alcohol to pinoresinol, a type of lignan, is directed by dirigent proteins .
Pharmacokinetics
It is freely soluble in ether, moderately soluble in alcohol, almost insoluble in water, and soluble in alkalies . These properties may influence its absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
The action of coniferyl alcohol leads to the formation of various biologically active compounds. For instance, it is a precursor in the biosynthesis of eugenol, stilbenoids, and coumarin . Furthermore, it contributes to the formation of lignin or lignans, which are essential components of plant cell walls .
Action Environment
The action of coniferyl alcohol can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of coniferyl alcohol, potentially influencing its interaction with target enzymes . Additionally, the presence of other compounds in the environment, such as related aromatic compounds, can influence its ability to form lignin or lignans .
安全和危害
未来方向
Coniferyl alcohol forms lignin or lignans when copolymerized with related aromatic compounds . It is an intermediate in the biosynthesis of eugenol and of stilbenoids and coumarin . The utilization of lignocellulosic biomass (cellulose, lignin, hemicellulose) could be a promising alternative route for the synthesis of carbon materials .
生化分析
Biochemical Properties
Coniferyl alcohol plays a significant role in biochemical reactions. It is involved in the formation of complex phenolic polymers, lignin, and lignans . It exists in both gymnosperm and angiosperm plants . Coniferyl alcohol can produce ether-type and ester-type lignin small molecules under the catalysis of laccase or peroxidase . These small molecules activate soluble lignin to produce free radicals, and the coupling between these free radicals can promote cross-linking between fibers, thereby improving the performance of paper and fiberboard .
Cellular Effects
The effects of coniferyl alcohol on cells are primarily related to its role in the formation of lignin, a complex organic polymer that provides structural support in plant cells . The polymerization of coniferyl alcohol and other monolignols leads to the formation of lignin, which is deposited in the cell wall, providing rigidity and resistance to degradation .
Molecular Mechanism
At the molecular level, coniferyl alcohol exerts its effects through its involvement in the phenylpropanoid pathway, a key metabolic pathway in plants . This pathway leads to the synthesis of a wide variety of secondary metabolites, including lignin and lignans . The polymerization of coniferyl alcohol and other monolignols, a process catalyzed by specific enzymes, leads to the formation of lignin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of coniferyl alcohol can change over time due to its role in the formation of lignin . As the polymerization process proceeds, the amount of lignin in the cell wall increases, leading to changes in cell wall structure and properties .
Dosage Effects in Animal Models
As coniferyl alcohol is primarily found in plants, its dosage effects have not been extensively studied in animal models .
Metabolic Pathways
Coniferyl alcohol is involved in the phenylpropanoid pathway, a major metabolic pathway in plants . This pathway leads to the synthesis of various secondary metabolites, including lignin and lignans . The enzymes involved in this pathway catalyze the polymerization of coniferyl alcohol and other monolignols to form lignin .
Transport and Distribution
In plant cells, coniferyl alcohol is synthesized in the cytosol and then transported to the cell wall, where it is polymerized into lignin . The transport and distribution of coniferyl alcohol within cells and tissues are likely facilitated by specific transport proteins .
Subcellular Localization
Coniferyl alcohol is synthesized in the cytosol of plant cells . After its synthesis, it is transported to the cell wall, where it undergoes polymerization to form lignin . The localization of coniferyl alcohol to the cell wall is crucial for its role in lignin formation .
属性
IUPAC Name |
4-(3-hydroxyprop-1-enyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFRWRFFLBVWSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26745-55-1 | |
| Details | Compound: Coniferyl alcohol homopolymer | |
| Record name | Coniferyl alcohol homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26745-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9060029 | |
| Record name | Coniferyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458-35-5 | |
| Record name | Coniferyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coniferyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of coniferyl alcohol?
A1: Coniferyl alcohol has a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol.
Q2: How do we know the structure of coniferyl alcohol?
A2: The structure of coniferyl alcohol has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). [, , ]
Q3: How does coniferyl alcohol contribute to lignin formation?
A3: Coniferyl alcohol undergoes enzymatic oxidation, primarily catalyzed by laccases and peroxidases, to form a phenoxy radical. [, , , ] This radical can then undergo various coupling reactions with other monolignols, ultimately leading to the formation of the complex lignin polymer. [, , , , ]
Q4: What is the role of dirigent proteins in coniferyl alcohol polymerization?
A4: Dirigent proteins (DPs) play a crucial role in controlling the stereoselectivity of coniferyl alcohol radical coupling during lignan biosynthesis. [, , ] For example, the (+)-pinoresinol forming DP selectively binds and orients two coniferyl alcohol radicals, facilitating their coupling to form exclusively the (+)-pinoresinol enantiomer. []
Q5: Can coniferyl alcohol be incorporated into lignin-like polymers in vitro?
A5: Yes, coniferyl alcohol can be polymerized in vitro using enzymes like laccases and peroxidases. These dehydrogenation polymers (DHPs) are often used as lignin model systems to study the polymerization process. [, , , ]
Q6: How do cyclodextrins influence the polymerization of coniferyl alcohol?
A6: Cyclodextrins, cyclic oligosaccharides with a hydrophobic cavity, can form inclusion complexes with coniferyl alcohol and its oxidation products. The presence of cyclodextrins during enzymatic polymerization has been shown to affect the type and distribution of linkages in the resulting DHPs. [, ] For instance, α-cyclodextrin can lead to the formation of DHPs with a higher proportion of β-O-4' linkages. []
Q7: Can coniferyl alcohol be incorporated into wood to modify its properties?
A7: Yes, coniferyl alcohol impregnation of wood, followed by enzymatic treatment, can increase its lignin content and improve its resistance to fungal decay. []
Q8: How does thermomechanical pulping affect the coniferyl alcohol content in wood?
A8: Thermomechanical pulping, a process used to produce wood pulp, reduces the concentration of both coniferyl alcohol and coniferaldehyde residues in wood. []
Q9: Are there bacteria that can degrade coniferyl alcohol?
A9: Yes, methanogenic consortia have been shown to degrade coniferyl alcohol completely to carbon dioxide and methane under anaerobic conditions. []
Q10: What is the role of coniferyl alcohol in the biosynthesis of other plant metabolites?
A10: Besides lignin, coniferyl alcohol serves as a precursor for various plant metabolites, including lignans, which exhibit a wide range of biological activities. [, ] For example, in tobacco cell cultures, coniferyl alcohol is a precursor for the synthesis of dehydrodiconiferyl alcohol glucosides, compounds involved in regulating cell growth. []
Q11: How accurate are computational methods for predicting NMR chemical shifts of coniferyl alcohol and its dimers?
A11: Multistandard methods, employing different reference compounds for distinct atom types, have demonstrated higher accuracy than traditional TMS-standard methods in predicting both 1H and 13C NMR chemical shifts for coniferyl alcohol and its dimers. []
Q12: What is the significance of the catechol moiety in 5-hydroxyconiferyl alcohol for lignin formation?
A12: The presence of a catechol moiety in 5-hydroxyconiferyl alcohol, as opposed to the guaiacyl unit in coniferyl alcohol, leads to the formation of benzodioxane linkages during polymerization. This results in linear lignin polymers with potentially different properties compared to traditional lignins. []
Q13: What analytical techniques are commonly employed to study coniferyl alcohol and its derivatives?
A13: Several analytical techniques are used to analyze coniferyl alcohol and its related compounds, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used for identifying and quantifying coniferyl alcohol and its derivatives in complex mixtures. [, , , ]
- High-Performance Liquid Chromatography (HPLC): Employed for separating and quantifying coniferyl alcohol and its derivatives. [, ]
- Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups and monitor changes in chemical composition during reactions or treatments involving coniferyl alcohol. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about coniferyl alcohol, its derivatives, and polymers. [, , , ]
- Raman Spectroscopy: Used to identify specific chemical bonds and functional groups, particularly in lignin and related polymers. [, ]
- Pyrolysis-Gas Chromatography (Py-GC): Useful for characterizing the lignin content and structure in various materials like wood pulp and paper. [, ]
- Capillary Zone Electrophoresis (CZE): Enables rapid separation and analysis of coniferyl alcohol oxidation products. []
- UV-Vis Spectroscopy: Utilized to monitor the enzymatic oxidation of coniferyl alcohol by tracking absorbance changes at specific wavelengths. []
Q14: How is the distribution of coniferyl alcohol within plant cell walls studied?
A14: Specific staining techniques coupled with UV-Vis microscopic analysis can visualize the distribution of coniferyl alcohol and its derivatives within plant cell walls. []
Q15: Is coniferyl alcohol found in the environment?
A15: Yes, coniferyl alcohol can be found in the environment as a byproduct of natural processes, such as wood combustion, and from industrial activities. [] It has also been identified as a constituent in tomato extracts. []
Q16: What is the role of coniferyl alcohol in plant-microbe interactions?
A16: Coniferyl alcohol can act as a signal molecule in plant-microbe interactions. [] For instance, it has been identified as an inducer of virulence genes in Agrobacterium, a bacterium that can genetically transform plants. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


